3-(trifluoromethyl)quinoline-4-carboxylic Acid
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Overview
Description
3-(trifluoromethyl)quinoline-4-carboxylic Acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids, including 3-(trifluoromethyl)quinoline-4-carboxylic Acid, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines, benzaldehyde, and pyruvic acid . It has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis
The InChI code for 3-(trifluoromethyl)quinoline-4-carboxylic Acid is 1S/C11H6F3NO2/c12-11(13,14)7-5-15-8-4-2-1-3-6(8)9(7)10(16)17/h1-5H,(H,16,17) . The compound is typically stored in a refrigerator and is a white to yellow powder or crystals .Chemical Reactions Analysis
Quinoline-4-carboxylic acid is a very important structure in synthetic medicinal chemistry . Compounds including a quinoline-4-carboxylic acid have a wide biological range as a pharmacophore in medicinal chemistry . Many methods have been developed for the synthesis of the important quinoline moiety .Physical And Chemical Properties Analysis
3-(trifluoromethyl)quinoline-4-carboxylic Acid is a white to yellow powder or crystals . It has a molecular weight of 241.17 .Scientific Research Applications
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Synthesis of Quinolines
- Field : Organic Chemistry
- Application : Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
- Method : This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- Results : Facile microwave-assisted processes suitable for the preparation of a series of quinoline-4-carboxylic acids have been introduced .
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Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders .
- Method : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
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Inhibition of Dihydroorotate Dehydrogenase
- Field : Biochemistry
- Application : A 4-quinolinecarboxylic acid analogue, brequinar sodium was used to inhibit dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine .
- Method : The specific method of application or experimental procedure is not provided .
- Results : The specific results or outcomes obtained are not provided .
Safety And Hazards
properties
IUPAC Name |
3-(trifluoromethyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-15-8-4-2-1-3-6(8)9(7)10(16)17/h1-5H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBVHAOJMZKLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463422 |
Source
|
Record name | 3-(trifluoromethyl)quinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)quinoline-4-carboxylic Acid | |
CAS RN |
588702-65-2 |
Source
|
Record name | 3-(trifluoromethyl)quinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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